molecular formula C25H25N3O B11401456 N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11401456
M. Wt: 383.5 g/mol
InChI Key: GIQDKFPFLWRCFX-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and parameters . The reaction conditions include:

    Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.

    Reagents: Benzoic anhydride is used as the acylating agent.

    Solvent: A suitable solvent, such as ethanol, is used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar continuous flow processes. The use of microreactor systems allows for efficient and high-yield production, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are frequently used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is a crucial building block in the synthesis of various drug candidates.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-19-13-15-20(16-14-19)18-28-23-11-6-5-10-22(23)27-24(28)12-7-17-26-25(29)21-8-3-2-4-9-21/h2-6,8-11,13-16H,7,12,17-18H2,1H3,(H,26,29)

InChI Key

GIQDKFPFLWRCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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